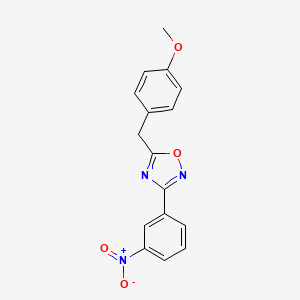
5-(4-methoxybenzyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds involving 1,3,4-oxadiazole rings, such as 5-(4-methoxybenzyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole, often incorporates mesogenic homologous series with a nitro terminal group. These compounds are characterized through methods like Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (1H-NMR), and elemental analysis. A typical example includes the synthesis of derivatives bearing the 1,3,4-oxadiazole ring with a nitro terminal group, showcasing their liquid crystalline properties and thermal stability through differential scanning calorimetry and optical polarising microscopy (Abboud, Lafta, & Tomi, 2017).
Molecular Structure Analysis
The molecular structure of 5-(4-methoxybenzyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole derivatives has been explored through crystal and molecular structure analyses. These studies reveal how the methoxybenzyl substitution influences the molecular packing, with variations leading to different hydrogen bonding patterns and solid-state arrangements. The presence of methoxy and nitro groups significantly impacts the molecule's geometry and intermolecular interactions (Khan, Ibrar, & Simpson, 2014).
Chemical Reactions and Properties
Research on the chemical reactions of 5-(4-methoxybenzyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole includes the synthesis of novel compounds through various chemical transformations. These compounds exhibit a range of biological activities, underscoring the versatility of the 1,3,4-oxadiazole scaffold in facilitating diverse chemical reactions and generating compounds with potential biological significance (Ustabaş, Süleymanoğlu, Ünver, & Direkel, 2020).
Physical Properties Analysis
The physical properties, including the liquid crystalline behavior and thermal stability of 5-(4-methoxybenzyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole derivatives, are determined through calorimetric and optical methods. These properties are influenced by molecular structure variations, such as the length of the alkoxy chain and the presence of polar groups, which affect the compound's mesomorphic behaviors and phase transitions (Abboud, Lafta, & Tomi, 2017).
科学的研究の応用
Scientific Research Applications of Related Compounds
Chemical Analysis and Identification Techniques
The development and utilization of gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) techniques have been pivotal in identifying metabolites of synthetic compounds, including those structurally related to oxadiazoles. These analytical methods allow for the precise determination of chemical structures and their metabolic breakdown products in biological samples, contributing significantly to forensic toxicology and pharmacokinetic studies (Kavanagh et al., 2012).
Pharmacological Research
Compounds with oxadiazole cores are frequently explored for their therapeutic potentials, such as inhibitors or modulators of specific biochemical pathways. For instance, nitisinone (NTBC), an inhibitor of 4-hydroxyphenylpyruvate dioxygenase, has been used in treating hereditary tyrosinaemia type 1 (HT-1), showcasing the potential of targeted chemical interventions in metabolic disorders (Lock et al., 2014).
Toxicology and Safety Assessments
Understanding the metabolic pathways and excretion kinetics of chemical compounds is crucial for assessing their toxicity and safety. Studies on various chemicals, including fragrance compounds and pharmaceuticals, detail how they are metabolized and eliminated from the body, informing safety guidelines and exposure limits (Scherer et al., 2017).
Neurochemical Research
Research into the effects of various substances on neurotransmitter systems can provide insights into their potential psychoactive properties or therapeutic applications for neurological conditions. For example, studies on antipsychotics' impact on 5-HT1A receptors in schizophrenia patients contribute to understanding the neurochemical underpinnings of psychiatric treatments (Lerond et al., 2013).
特性
IUPAC Name |
5-[(4-methoxyphenyl)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c1-22-14-7-5-11(6-8-14)9-15-17-16(18-23-15)12-3-2-4-13(10-12)19(20)21/h2-8,10H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQQCZISPPWPTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(6-quinoxalinylcarbonyl)-3-pyrrolidinyl]acetamide](/img/structure/B5542050.png)

![4-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5542068.png)
![3-[{[1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]-1,2-propanediol](/img/structure/B5542076.png)
![3-[2-{[5-(4-bromophenyl)-2-furyl]methylene}-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile](/img/structure/B5542081.png)
![4-{3-[(6-methyl-3-pyridazinyl)oxy]benzoyl}morpholine](/img/structure/B5542083.png)
![4-benzyl-5-butyl-2-[2-oxo-2-(4-thiomorpholinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5542091.png)

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-chlorobenzenesulfonohydrazide](/img/structure/B5542102.png)
![2-{[5-(2-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5542106.png)


